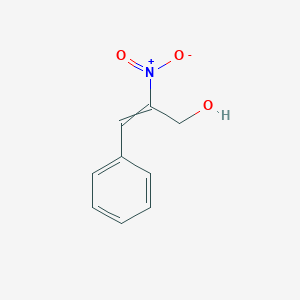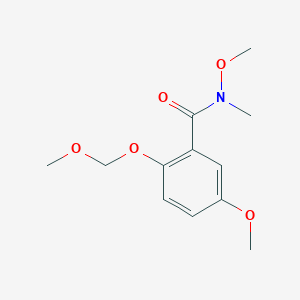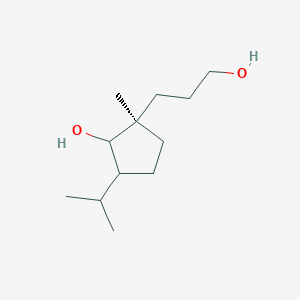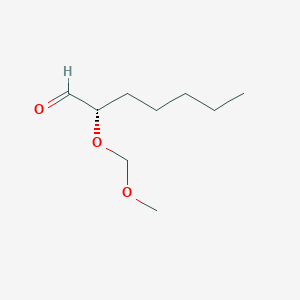![molecular formula C11H25NO4Si B14187151 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide CAS No. 926645-94-5](/img/structure/B14187151.png)
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a propanamide moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its ability to form strong bonds with both organic and inorganic substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of 3-(trimethoxysilyl)propylamine: This intermediate is synthesized by reacting 3-chloropropyltrimethoxysilane with ammonia or an amine.
Coupling Reaction: The 3-(trimethoxysilyl)propylamine is then reacted with 2,2-dimethylpropanamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by the presence of catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires suitable nucleophiles and may be conducted in organic solvents under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane bonds leading to cross-linked siloxane networks.
Substitution: Formation of substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form durable and flexible networks.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. These reactions enable the compound to form strong and stable networks with both organic and inorganic substrates, enhancing the material properties of the resulting products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine moiety instead of a propanamide group.
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: Contains a bromo group and triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is unique due to its specific combination of a trimethoxysilyl group and a propanamide moiety, which provides distinct properties such as enhanced hydrolytic stability and the ability to form strong siloxane networks. This makes it particularly useful in applications requiring durable and flexible materials.
Eigenschaften
CAS-Nummer |
926645-94-5 |
|---|---|
Molekularformel |
C11H25NO4Si |
Molekulargewicht |
263.41 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(3-trimethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,3)10(13)12-8-7-9-17(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
InChI-Schlüssel |
JRZMNVIEOXRAIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)


![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)




